Afatinib Impurity 2
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Overview
Description
Afatinib Impurity 2 is a byproduct formed during the synthesis of Afatinib, a second-generation tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer. Afatinib targets and irreversibly binds to the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), inhibiting their kinase activity and thereby blocking the signaling pathways that promote cancer cell proliferation .
Scientific Research Applications
Afatinib Impurity 2 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of Afatinib.
Biology: Helps in understanding the metabolic pathways and degradation products of Afatinib.
Medicine: Provides insights into the safety and efficacy of Afatinib by studying its impurities.
Industry: Used in quality control processes to ensure the purity of Afatinib in pharmaceutical manufacturing.
Mechanism of Action
Safety and Hazards
Future Directions
Afatinib and its impurities are currently used for the treatment of patients with distinct types of metastatic (EGFR mutation positive) non-small cell lung carcinoma (NSCLC) . Future research may focus on the development of new synthesis methods, the discovery of new impurities, and the exploration of other potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Afatinib Impurity 2 involves multiple steps, including cyclization, nitration, substitution, reduction, condensation, and salification. The starting material, 4-fluoro-2-aminobenzoic acid, undergoes these reactions to form Afatinib, with Impurity 2 being one of the byproducts . The reaction conditions are carefully controlled to optimize yield and minimize impurities. For example, the reduction step may involve the use of hydrogen gas and a palladium catalyst, while the condensation step might use a dehydrating agent like thionyl chloride .
Industrial Production Methods
In industrial settings, the synthesis of Afatinib and its impurities, including Impurity 2, is scaled up using robust and efficient processes. These processes are designed to be reproducible and to maintain high purity levels. The industrial production of Afatinib involves a three-stage manufacturing process that includes nitro-reduction, amidation, and salification . This process is optimized to control not only the process-related impurities but also the degradation impurities .
Chemical Reactions Analysis
Types of Reactions
Afatinib Impurity 2 undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine gas or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Chlorine gas, nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which are structurally related to Afatinib .
Comparison with Similar Compounds
Afatinib Impurity 2 can be compared with other impurities formed during the synthesis of tyrosine kinase inhibitors. Similar compounds include:
Afatinib N-Oxide: Another impurity formed during the synthesis of Afatinib.
Hydroxy Impurity: Formed during the reduction step of Afatinib synthesis.
Intermediate-1: A process impurity identified during the synthesis of Afatinib.
This compound is unique due to its specific formation pathway and its structural similarity to Afatinib, which makes it an important compound for studying the purity and stability of the drug .
Properties
CAS No. |
1449430-45-8 |
---|---|
Molecular Formula |
C14H8ClFN4O3 |
Molecular Weight |
334.7 |
Appearance |
Solid Powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
7-Quinazolinol, 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro- |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.